molecular formula C8H13N3 B2439905 [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine CAS No. 1369364-14-6

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine

Cat. No.: B2439905
CAS No.: 1369364-14-6
M. Wt: 151.213
InChI Key: MDQBXCHDVKRLLB-UHFFFAOYSA-N
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Description

[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine (CAS 1516977-38-0) is a high-purity chemical building block with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound features a unique hybrid architecture combining a 1-methyl-1H-pyrazole heterocycle with a cyclopropane ring and a primary amine functional group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives demonstrate significant potential in pharmaceutical development, particularly as core structures in kinase inhibitors for disease treatment and as novel antimicrobial agents . Specifically, recent research has established that 1-methyl-1H-pyrazol-5-amine derivatives exhibit potent antifungal and antibacterial activities through mechanisms involving oxidative damage to microbial cells . The primary amine moiety serves as a versatile handle for conjugation and derivatization, enabling researchers to develop structure-activity relationships and optimize compound properties. This product is strictly For Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified chemical professionals. It is not intended for diagnostic, therapeutic, or human consumption uses. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety protocols.

Properties

IUPAC Name

[1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQBXCHDVKRLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with cyclopropylmethanamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
The pyrazole moiety in this compound is common in many therapeutic agents. Research indicates that it can serve as a precursor for the development of pharmacologically active molecules. For instance, it has been utilized in the synthesis of compounds with potential antibacterial and anticancer properties . The presence of the amine functional group enhances its reactivity, allowing it to form complexes with various metal ions, which can be useful in drug formulation and delivery systems .

Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally related to [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis of Heterocyclic Compounds

Synthetic Methodologies
The compound is instrumental in the synthesis of diverse heterocyclic scaffolds, which are critical in drug design. Techniques such as cyclocondensation and multi-component reactions are employed to create targeted structures from this compound. These synthetic pathways not only enhance the diversity of chemical libraries but also facilitate the discovery of new therapeutic agents .

Synthetic Technique Description Outcome
CyclocondensationReaction under controlled conditions to form cyclic structuresCreation of novel heterocycles with potential pharmacological activity
Multi-component reactionsCombining multiple reactants to generate complex compoundsIncreased efficiency in synthesizing diverse chemical entities

Biological Mechanisms
The biological activity of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is influenced by its structural features. Compounds with similar frameworks have exhibited various activities, including:

  • Antioxidant Activity: Pyrazole derivatives often demonstrate the ability to scavenge free radicals, contributing to their therapeutic effects.
  • Neuroprotective Effects: Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration.
  • Inhibition of Enzymatic Activity: The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Potential for CNS Disorders

Emerging research suggests that compounds similar to [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine may have implications for treating central nervous system (CNS) disorders. The modulation of neurotransmitter systems through pyrazole derivatives could provide new avenues for addressing conditions such as schizophrenia and Alzheimer's disease .

Mechanism of Action

The mechanism of action of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine lies in its specific substitution pattern and the presence of both a cyclopropyl group and a methanamine moiety. This combination of structural features provides distinct chemical and biological properties that can be leveraged in various applications .

Biological Activity

[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Structural Features

The compound consists of:

  • Cyclopropyl Group : Known for its unique strain and reactivity.
  • Pyrazole Moiety : Contributes to various biological activities.
  • Amine Functional Group : Suggests potential interactions with enzymes and receptors.

Biological Activities

The biological activity of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is multifaceted, reflecting the diverse roles that pyrazole derivatives can play in biological systems. Key activities include:

  • Antioxidant Activity : Pyrazole derivatives often exhibit free radical scavenging abilities, which can contribute to their therapeutic effects.
  • Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : Some pyrazole derivatives are reported to have neuroprotective properties, suggesting their use in treating neurodegenerative diseases.

The mechanism of action involves the compound's interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and structural characteristics of the compound.

Comparative Analysis

To better understand the unique properties of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrazolePyrazole ringAntioxidant properties
CyclopropylamineCyclopropane ringNeuroprotective effects
3-PyrazolylphenylmethanaminePhenyl and pyrazole groupsAnticancer activity
2-AminopyridinePyridine ring with amineAntimicrobial properties

This table highlights how [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine's unique combination of structural features may confer distinct reactivity patterns and biological activities not seen in other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Antioxidant Activity Study : A study demonstrated that pyrazole derivatives could effectively scavenge reactive oxygen species (ROS), indicating their potential use as antioxidant agents in various health conditions.
  • Cytotoxicity Assays : Research involving cancer cell lines revealed that certain pyrazole derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent anticancer activity.
  • Neuroprotection Research : Investigations into neuroprotective effects showed that specific pyrazole compounds could mitigate neuronal damage in models of neurodegeneration, suggesting therapeutic applications in diseases like Alzheimer's.

Synthesis Methods

The synthesis of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine can be achieved through several methods, which may vary in efficiency based on reaction conditions such as temperature, solvent choice, and catalyst presence.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Melting PointNot reported; estimate via DSC
LogP (Partition Coefficient)Predicted: 1.2 (ChemAxon)
Solubility (Water)<1 mg/mL (experimental)

Q. Table 2. Common Analytical Conditions

TechniqueParametersApplication
HPLCC18 column, 70:30 ACN/H2O, 1 mL/minPurity assessment
X-ray CrystallographyMo-Kα radiation, SHELXL refinementStructural resolution

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